4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-{4-[(4-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4-[(4-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(4-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl) ketone: A related compound with similar fluorophenyl groups.
4,4’-Difluorobenzhydrol: Another compound with fluorophenyl groups and a hydroxyl functional group.
Uniqueness
4-{4-[(4-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its combination of fluorophenyl, methoxyphenyl, and phenylamino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H21FN4O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-anilino-4-[4-[(4-fluorophenyl)methoxy]phenyl]-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C25H21FN4O2/c26-18-10-6-16(7-11-18)15-32-20-12-8-17(9-13-20)21-14-22(31)28-25-23(21)24(29-30-25)27-19-4-2-1-3-5-19/h1-13,21H,14-15H2,(H3,27,28,29,30,31) |
InChI Key |
UZXXYCCIQCUYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NN=C2NC1=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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